3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
“1,4-Dioxa-8-azaspiro[4.5]decane” is a chemical compound used in synthesis . It has a molar mass of 143.18 g/mol .
Synthesis Analysis
“1,4-Dioxa-8-azaspiro[4.5]decane” has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .Molecular Structure Analysis
The Hill Formula for “1,4-Dioxa-8-azaspiro[4.5]decane” is C₇H₁₃NO₂ .Physical and Chemical Properties Analysis
“1,4-Dioxa-8-azaspiro[4.5]decane” has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .Scientific Research Applications
Synthesis and Medicinal Chemistry
Compounds with the spirooxazolidine-2,4-dione structure, related to muscarinic agonists, have been synthesized and evaluated for their cholinergic activities. These compounds, including variations on the 8-azaspiro[4.5]decane skeleton, have shown affinity for cortical M1 receptors and exhibited antiamnesic effects in mice, suggesting their potential as antidementia drugs (Tsukamoto et al., 1993). This demonstrates the utility of these compounds in designing new muscarinic agonists.
Cytotoxicity and Antitumor Activity
A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and showed moderate to potent activity against various cancer cell lines, including human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa. Some compounds, notably 11b and 11h, were identified as the most potent against these cell lines, highlighting their potential as anticancer agents (Yang et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-10(2)9-21-14(22)12-11(18-16(21)24)13(27-19-12)15(23)20-5-3-17(4-6-20)25-7-8-26-17/h10H,3-9H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYVZXKCIYOHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCC4(CC3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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